

# Technical Support Center: Optimization of Phenylsulfonylation of Azaindoles

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## Compound of Interest

Compound Name: 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.: 896722-51-3

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Welcome to the technical support center for the optimization of reaction conditions for the phenylsulfonylation of azaindoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

## Introduction to Phenylsulfonylation of Azaindoles

The azaindole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds.[1] The introduction of a phenylsulfonyl group can significantly modulate the physicochemical and pharmacological properties of these molecules. Phenylsulfonylation of azaindoles can occur either on the pyrrolic nitrogen (N-sulfonylation) or on a carbon atom of the heterocyclic core (C-sulfonylation), with the regioselectivity being a critical aspect to control. This guide will help you navigate the complexities of this important transformation.

## Part 1: Troubleshooting Guide

This section addresses common issues encountered during the phenylsulfonylation of azaindoles in a question-and-answer format, providing explanations and actionable solutions.

### Issue 1: Low or No Product Yield

Question: My phenylsulfonylation reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common frustration that can stem from several factors. Systematically evaluating each possibility is key to resolving the issue.

- Cause 1: Inactive Reagents or Catalyst
  - Explanation: Phenylsulfonyl chloride is susceptible to hydrolysis by atmospheric moisture, degrading to the unreactive phenylsulfonic acid. Similarly, hygroscopic bases or solvents can introduce water, quenching the reaction. The catalyst, if used, may also be deactivated.
  - Solution:
    - Use freshly opened or properly stored phenylsulfonyl chloride.
    - Ensure all solvents are anhydrous. Use freshly dried solvents for best results.
    - Dry bases before use, especially if they are hygroscopic (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ ).
    - If using a catalyst like 4-dimethylaminopyridine (DMAP), ensure it is of high purity.
- Cause 2: Inappropriate Base Selection
  - Explanation: The choice of base is critical. The base must be strong enough to deprotonate the azaindole (for N-sulfonylation) or to scavenge the HCl byproduct, but not so strong that it promotes side reactions or decomposition of the starting material or product.

- Solution:
  - For N-sulfonylation, a strong, non-nucleophilic base is often preferred. Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent.
  - For reactions where scavenging HCl is the primary role of the base, tertiary amines like triethylamine (Et<sub>3</sub>N) or diisopropylethylamine (DIPEA) are common choices. For less reactive azaindoles, a stronger amine base or a catalytic amount of DMAP may be necessary.[2]
  - Consider using a "proton sponge," a non-nucleophilic, yet strongly basic amine, which can be effective in preventing side reactions.[3]
- Cause 3: Suboptimal Reaction Temperature
  - Explanation: The reaction may have a high activation energy that is not being overcome at the current temperature, or conversely, the product or starting materials may be degrading at elevated temperatures.
  - Solution:
    - If the reaction is sluggish at room temperature, try gradually increasing the temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
    - For potentially thermally sensitive compounds, running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) for a longer period may improve the yield.
- Cause 4: Steric Hindrance
  - Explanation: Bulky substituents on the azaindole ring or the phenylsulfonyl chloride can sterically hinder the approach of the reactants, leading to a slow or incomplete reaction.
  - Solution:
    - Increase the reaction time and/or temperature.

- Consider using a less sterically hindered base.
- In some cases, a change in solvent to one that better solvates the transition state may be beneficial.

## Issue 2: Poor Regioselectivity (N- vs. C-Sulfonylation)

Question: My reaction is producing a mixture of N- and C-sulfonylated products, or the undesired regioisomer. How can I control the selectivity?

Answer:

Controlling the regioselectivity between N- and C-sulfonylation is a central challenge in the functionalization of azaindoles. The outcome is primarily dictated by the reaction conditions, particularly the choice of base and solvent.

- Favoring N-Sulfonylation:
  - Mechanism: N-sulfonylation typically proceeds via deprotonation of the azaindole's N-H bond to form an azaindolate anion, which then acts as a nucleophile.
  - Conditions:
    - Strong Bases: Use a strong base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) to irreversibly deprotonate the azaindole.
    - Aprotic Solvents: Conduct the reaction in an anhydrous aprotic solvent like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile (MeCN) to prevent protonation of the azaindolate intermediate.
    - Low Temperatures: Running the reaction at low temperatures (e.g., 0 °C to -78 °C) can help to suppress side reactions and improve selectivity.
- Favoring C-Sulfonylation:
  - Mechanism: C-sulfonylation is an electrophilic aromatic substitution-type reaction where the electron-rich pyrrole ring of the azaindole attacks the electrophilic sulfur atom of the

phenylsulfonyl chloride. To achieve this, the N-H position is often protected.

- Conditions:
  - N-Protection: The most reliable way to achieve C-sulfonylation is to first protect the nitrogen atom. A common protecting group is another sulfonyl group, such as a tosyl group (Ts), which can be introduced under standard N-sulfonylation conditions.[4]
  - Lewis or Brønsted Acid Catalysis: In some cases, a Lewis acid (e.g.,  $\text{AlCl}_3$ ,  $\text{BF}_3 \cdot \text{OEt}_2$ ) or a Brønsted acid can promote C-sulfonylation on an unprotected azaindole, although this can be less selective.
  - Promoters for C-3 Sulfonylation: For C-3 functionalization, a method using tetrabutylammonium iodide (TBAI) as a promoter with N-sulfonyl protected 7-azaindoles has been reported to be effective.[5]

## Issue 3: Formation of Side Products and Purification Challenges

Question: I am observing multiple spots on my TLC plate, and purification of the desired product is difficult. What are the common side reactions and how can I minimize them and improve purification?

Answer:

Side reactions can complicate the reaction mixture and make purification challenging. Understanding these potential side products is the first step to mitigating them.

- Common Side Reactions:
  - Hydrolysis of Phenylsulfonyl Chloride: As mentioned, phenylsulfonyl chloride reacts with water to form phenylsulfonic acid. This not only consumes the reagent but the resulting acid can also complicate the reaction and purification.
    - Minimization: Ensure strictly anhydrous conditions.
  - Di-sulfonylation: In some cases, both the nitrogen and a carbon atom can be sulfonylated.

- Minimization: Use of a protecting group on the nitrogen for C-sulfonylation is the most effective strategy. For N-sulfonylation, using stoichiometric amounts of the sulfonyl chloride can help.
- Reaction with Solvent: Nucleophilic solvents can potentially react with the sulfonyl chloride.
  - Minimization: Choose non-nucleophilic, aprotic solvents.
- Purification Strategies:
  - Aqueous Work-up: A standard aqueous work-up can help to remove water-soluble byproducts like salts and phenylsulfonic acid. Be mindful of the pH, as some sulfonylated azaindoles may have altered solubility or stability.
  - Column Chromatography: This is the most common method for purifying sulfonylated azaindoles.
    - Stationary Phase: Silica gel is typically used.
    - Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity can be adjusted based on the specific product.
  - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

## Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects and underlying principles of azaindole sulfonylation.

**Q1: Why is an N-protecting group often necessary for C-sulfonylation?**

The N-H proton of the pyrrole ring in azaindole is the most acidic proton and the nitrogen is a primary site of nucleophilicity. In the presence of a base, the nitrogen is readily deprotonated to form a highly nucleophilic anion. This anion will preferentially attack the electrophilic phenylsulfonyl chloride, leading to N-sulfonylation. By protecting the nitrogen, this reactive site

is blocked, allowing the less nucleophilic carbon atoms of the pyrrole ring to react in an electrophilic aromatic substitution manner.[4]

Q2: How do I choose the right base for my reaction?

The choice of base depends on the desired outcome (N- vs. C-sulfonylation) and the reactivity of the azaindole substrate.

Base Type	Examples	pKa of Conjugate Acid (approx. in H <sub>2</sub> O)	Primary Application
Strong, Non-Nucleophilic	NaH, KOtBu, LDA	>35	N-Sulfonylation (deprotonation)
Tertiary Amines	Et <sub>3</sub> N, DIPEA	10.7, 11	HCl Scavenger
Pyridine Derivatives	Pyridine, DMAP	5.2, 9.7	HCl Scavenger, Catalyst
Proton Sponges	1,8-Bis(dimethylamino)naphthalene	12.1	Non-nucleophilic HCl Scavenger
Inorganic Carbonates	K <sub>2</sub> CO <sub>3</sub> , Cs <sub>2</sub> CO <sub>3</sub>	10.3	Heterogeneous Base

Data sourced from various pKa tables.[6][7]

Q3: What is the role of DMAP in sulfonylation reactions?

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst. It reacts with phenylsulfonyl chloride to form a highly reactive N-phenylsulfonyl-DMAP intermediate. This intermediate is much more electrophilic than phenylsulfonyl chloride itself, and it readily transfers the phenylsulfonyl group to the azaindole. DMAP is particularly useful for the sulfonylation of less reactive nucleophiles.[2][8]

Q4: How do I remove the N-phenylsulfonyl protecting group?

Deprotection of an N-phenylsulfonyl group can be challenging due to its stability. However, several methods have been reported, although the optimal conditions may vary depending on the specific substrate.

- **Strong Acidic Conditions:** Trifluoromethanesulfonic acid has been used for the chemoselective hydrolysis of certain N-arylsulfonamides.[9]
- **Reductive Cleavage:** Conditions such as magnesium in methanol or sodium amalgam have been used for the reductive cleavage of sulfonamides.
- **Electrochemical Methods:** Electrochemical reduction offers a mild alternative for the deprotection of N-phenylsulfonyl amines.[10]

Q5: What are the key safety precautions I should take?

- **Phenylsulfonyl Chloride:** It is corrosive and lachrymatory. It reacts with water, so it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][11]
- **Bases:** Strong bases like NaH and KOtBu are flammable and react violently with water. They should be handled under an inert atmosphere. Amine bases like pyridine and triethylamine are flammable and have strong odors.
- **Solvents:** Many organic solvents are flammable. Ensure there are no ignition sources nearby.
- **General:** Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][12][13]

## Part 3: Protocols and Data

### Experimental Protocols

Protocol 1: General Procedure for N-Phenylsulfonylation of 7-Azaindole

- To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-azaindole (1.0 eq.).
- Add anhydrous THF (or DMF) to dissolve the 7-azaindole.

- Cool the solution to 0 °C in an ice bath.
- Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.
- Stir the mixture at 0 °C for 30 minutes.
- Slowly add a solution of phenylsulfonyl chloride (1.1 eq.) in anhydrous THF via syringe.
- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

#### Protocol 2: General Procedure for C3-Phenylsulfonylation of N-Tosyl-7-Azaindole

- To a round-bottom flask, add N-tosyl-7-azaindole (1.0 eq.), phenylsulfonyl chloride (1.5 eq.), and tetrabutylammonium iodide (TBAI) (2.0 eq.).
- Add a suitable solvent such as 1,2-dichloroethane (DCE).
- Heat the reaction mixture at 80-100 °C and stir for 12-24 hours, monitoring by TLC.<sup>[5]</sup>
- Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Data Tables

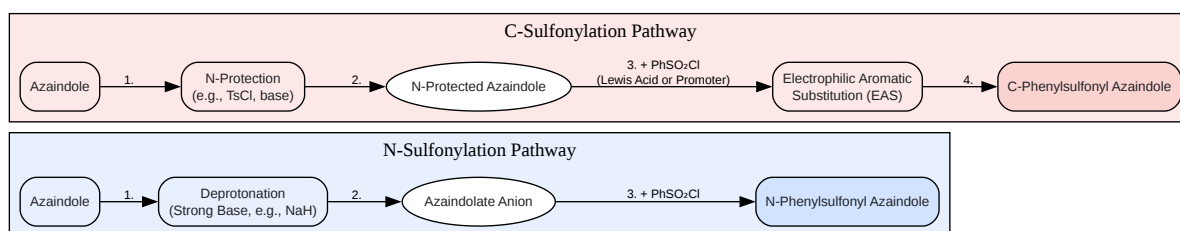
Table 1: Properties of Common Solvents in Sulfonylation Reactions

Solvent	Dielectric Constant (20°C)	Type	Notes
Dichloromethane (DCM)	9.1	Aprotic, Polar	Good general-purpose solvent.
Tetrahydrofuran (THF)	7.6	Aprotic, Polar	Good for reactions with strong bases like NaH.
Acetonitrile (MeCN)	37.5	Aprotic, Polar	Can promote solubility of salts.
N,N-Dimethylformamide (DMF)	36.7	Aprotic, Polar	High boiling point, good for sluggish reactions.
Toluene	2.4	Aprotic, Nonpolar	Can be used for reactions at higher temperatures.

Data sourced from various compilations of solvent properties.[14][15]

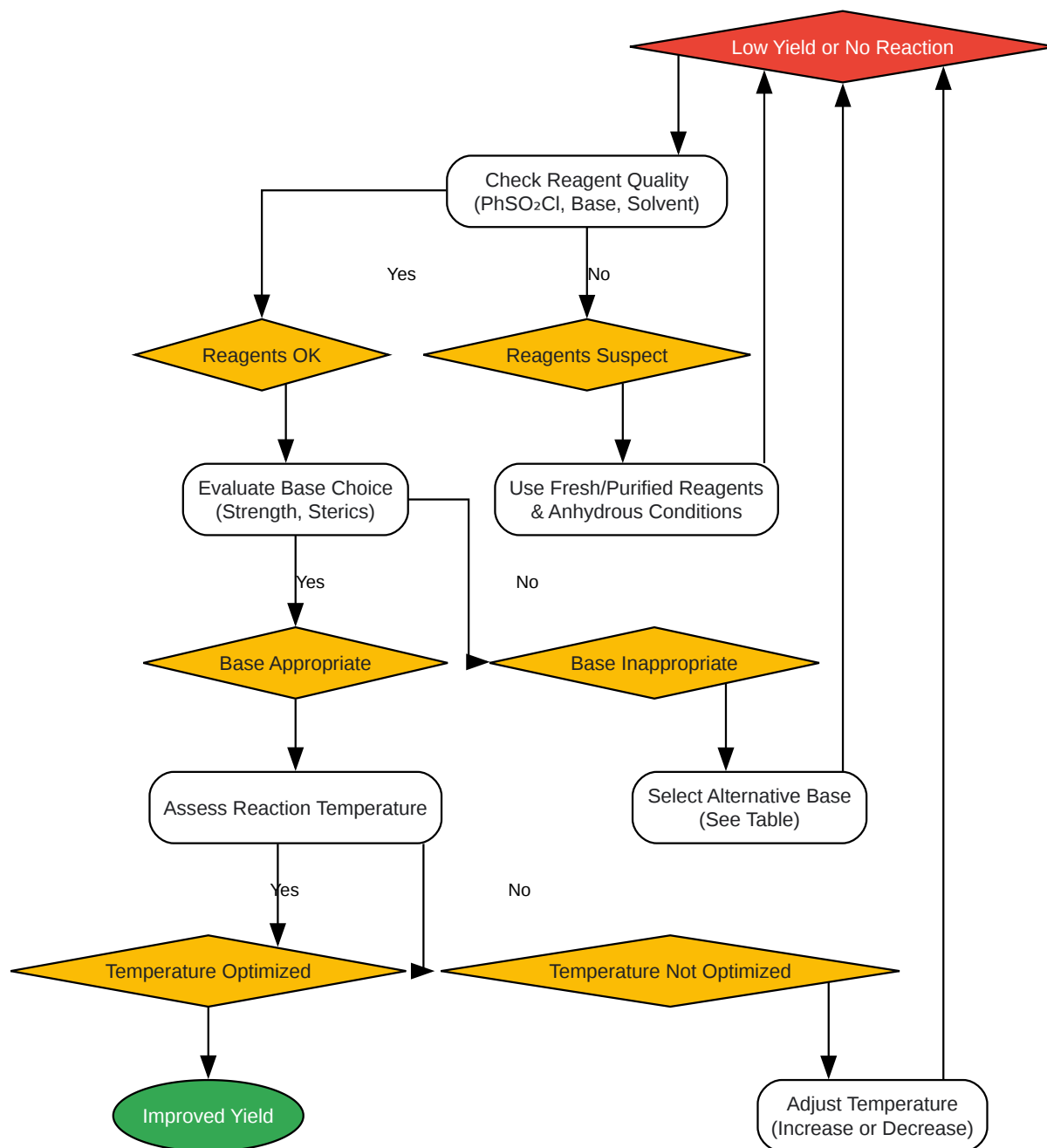
## Part 4: Visualizations

### Reaction Mechanism and Workflow Diagrams



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Caption: Regioselectivity in Phenylsulfonylation of Azaindoles.



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Caption: Troubleshooting Workflow for Low Yield.

## References

- Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. *Journal of Organic Chemistry*, 75(1), 11-15. Available at: [\[Link\]](#)
- Gałęzowska, J., et al. (2025). Applications of caged-designed proton sponges in base-catalyzed transformations. *RSC Advances*. Available at: [\[Link\]](#)
- Istrate, F. M., et al. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. *ResearchGate*. Available at: [\[Link\]](#)
- Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. *RSC Advances*, 10(53), 32047-32051. Available at: [\[Link\]](#)
- Sundberg, R. J., & Russell, H. F. (1973). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. *The Journal of Organic Chemistry*, 38(19), 3324-3330. Available at: [\[Link\]](#)
- Amir, R., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. *Beilstein Journal of Organic Chemistry*, 13, 870-876. Available at: [\[Link\]](#)
- Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. *PubMed Central*. Available at: [\[Link\]](#)
- Leito, I., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. *University of Tartu*. Available at: [\[Link\]](#)
- Abuin, E., et al. (2023). Synthesis, Characterization, and Proton Conductivity of Muconic Acid-Based Polyamides Bearing Sulfonated Moieties. *MDPI*. Available at: [\[Link\]](#)
- Gissot, A., et al. (2025). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. *ResearchGate*. Available at: [\[Link\]](#)

- Amir, R., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Available at: [\[Link\]](#)
- Zard, S. Z., et al. (2014). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ResearchGate. Available at: [\[Link\]](#)
- N.D. Zelinsky Institute of Organic Chemistry. (n.d.). Laboratory of Polysulphur-Nitrogen Heterocycles (N31). Available at: [\[Link\]](#)
- Kumpan, K., et al. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Latvian Institute of Organic Synthesis. Available at: [\[Link\]](#)
- Metwally, N. (2022). N-Sulfonated-N-Heterocycles. Elsevier. Available at: [\[Link\]](#)
- Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [\[Link\]](#)
- Ozeryanskii, V. A., & Pozharskii, A. F. (2025). 'Proton sponge' amides: Unusual chemistry and conversion into superbasic 6,7-bis(dimethylamino)perimidines. ResearchGate. Available at: [\[Link\]](#)
- Van der Eycken, E. V., et al. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 78(5), 2036-2047. Available at: [\[Link\]](#)
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [\[Link\]](#)
- Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. Available at: [\[Link\]](#)
- Wang, D., et al. (2018). Iridium(iii)-catalyzed regioselective C7-sulfonamidation of indoles. Organic Chemistry Frontiers, 5(10), 1599-1603. Available at: [\[Link\]](#)
- Ozeryanskii, V. A., et al. (2014). The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity. Organic & Biomolecular Chemistry, 12(36), 7042-7054. Available at: [\[Link\]](#)

- Murov, S. L. (n.d.). Common Organic Solvents: Table of Properties.
- Padwa, A., & Lynch, S. M. (2003). The first method for protection-deprotection of the indole 2,3-pi bond. *Organic Letters*, 5(11), 1843-1845. Available at: [\[Link\]](#)
- Wu, Z., et al. (2018). Copper-catalyzed ortho-selective direct sulfenylation of N-aryl-7-azaindoles with disulfides. *Organic & Biomolecular Chemistry*, 16(44), 8443-8447. Available at: [\[Link\]](#)
- Larsson, A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. *Molecules*, 25(17), 3858. Available at: [\[Link\]](#)
- Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Colorado.
- Raun, M. L., et al. (2021). Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. *Molecules*, 26(11), 3183. Available at: [\[Link\]](#)
- Min, C., et al. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. *Organic Letters*, 20(17), 5348-5352. Available at: [\[Link\]](#)
- The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Available at: [\[Link\]](#)
- University of Colorado. (2022). pKa Data Compiled by R. Williams.
- National Open University of Nigeria. (n.d.). CHM 421 Heterocyclic Chemistry Course Guide. Available at: [\[Link\]](#)
- Menegatti, S., et al. (2018). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. *Bioorganic & Medicinal Chemistry Letters*, 28(17), 2886-2891. Available at: [\[Link\]](#)
- Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Available at: [\[Link\]](#)

- Scott, D. J., et al. (2021). Controlling selectivity in N-heterocycle directed borylation of indoles. *Chemical Science*, 12(13), 4783-4790. Available at: [\[Link\]](#)
- Pitre, S. P., & Procter, D. J. (2024). Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate. *Angewandte Chemie International Edition*. Available at: [\[Link\]](#)
- Maryott, A. A., & Smith, E. R. (1951). Table of dielectric constants of pure liquids. National Bureau of Standards Circular 514. Available at: [\[Link\]](#)

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## Sources

1. [fishersci.com](https://fishersci.com) [[fishersci.com](https://fishersci.com)]
2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/12345678/)]
3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
4. Regioselective C–H sulfonylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [[pubs.rsc.org](https://pubs.rsc.org)]
5. Regioselective C–H sulfonylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/12345678/)]
6. [uwindsor.ca](https://www.uwindsor.ca) [[uwindsor.ca](https://www.uwindsor.ca)]
7. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
8. Application of Efficient Catalyst DMAP [[en.highfine.com](https://en.highfine.com)]
9. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
10. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
11. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
12. [store.apolloscientific.co.uk](https://store.apolloscientific.co.uk) [[store.apolloscientific.co.uk](https://store.apolloscientific.co.uk)]

- [13. 12 Safety Precautions To Follow When Handling Pyridine \[postapplescientific.com\]](#)
- [14. ce.sysu.edu.cn \[ce.sysu.edu.cn\]](#)
- [15. www1.chem.umn.edu \[www1.chem.umn.edu\]](#)
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